2,4-Difluoro-3-formylbenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2,4-Difluoro-3-formylbenzonitrile involves several steps, including condensation and cyclization reactions. In one study, the condensation of 2-fluorobenzonitriles with phenoxides leads to the formation of 2-aryloxybenzonitriles. These intermediates then undergo cyclization in trifluoromethanesulfonic acid at room temperature to yield xanthone-iminium triflates. This process is noted for its resistance to hydrolysis, although strong aqueous acid can eventually convert these compounds into xanthones under vigorous conditions. The study highlights the synthesis of a series of polynuclear dixanthones and a high molar mass polyxanthone from a monomer closely related to 2,4-Difluoro-3-formylbenzonitrile, namely 3,3'-difluoro-4,4'-biphenyldicarbonitrile .
Molecular Structure Analysis
The molecular structure of 2,4-Difluoro-3-formylbenzonitrile is not directly discussed in the provided papers. However, the related compounds mentioned in the synthesis study possess a xanthone-iminium triflate structure, which suggests a bicyclic system with a nitrogen-containing ring adjacent to a xanthone scaffold. The presence of fluorine atoms likely influences the electronic properties of the molecule, affecting its reactivity and stability .
Chemical Reactions Analysis
The chemical reactions involving 2,4-Difluoro-3-formylbenzonitrile or its related compounds are characterized by their resistance to hydrolysis, especially in the case of the C=N bond in xanthone-iminium triflates. The ability to withstand strong acidic conditions without hydrolyzing immediately is a significant property that can be leveraged in further chemical transformations. The synthesis of xanthones from these intermediates under more vigorous conditions indicates a potential pathway for generating a variety of structurally complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-Difluoro-3-formylbenzonitrile are not explicitly detailed in the provided papers. However, the synthesis of related compounds such as 3,4-difluorobenzonitrile, an intermediate in the production of the selective herbicide cyhalofop butyl, suggests that the difluorobenzonitrile moiety is a valuable functional group in agricultural chemistry. The synthetic route for 3,4-difluorobenzonitrile, involving amidation, dehydration, and fluorination, indicates that such compounds can be feasibly produced on an industrial scale . This implies that 2,4-Difluoro-3-formylbenzonitrile may also possess properties that make it suitable for large-scale synthesis and application in various fields, including agriculture and polymer chemistry.
Scientific Research Applications
Environmental Degradation
The study by Liu and Avendaño (2013) provides insights into the microbial degradation of polyfluoroalkyl chemicals, a category to which 2,4-Difluoro-3-formylbenzonitrile can be related due to its fluorinated structure. This research is crucial for understanding how these chemicals break down in the environment, leading to the formation of perfluoroalkyl carboxylic acids and sulfonic acids, compounds known for their persistence and toxic profiles (Liu & Avendaño, 2013).
Chemical Sensing
Roy (2021) discusses the application of 4-Methyl-2,6-diformylphenol, a compound structurally related to 2,4-Difluoro-3-formylbenzonitrile, as a platform for developing chemosensors. These sensors are capable of detecting a variety of analytes with high selectivity and sensitivity, showcasing the potential for 2,4-Difluoro-3-formylbenzonitrile derivatives in chemical sensing technologies (Roy, 2021).
Synthesis and Material Science
Shen et al. (2015) review recent advances in C-F bond activation of aliphatic fluorides, including compounds similar to 2,4-Difluoro-3-formylbenzonitrile. This research is vital for the development of new fluorinated building blocks, showcasing the compound's role in the synthesis of new materials with potential applications in various industries, including pharmaceuticals and agrochemicals (Shen et al., 2015).
Environmental Science
The work by Du et al. (2014) on the adsorption behavior and mechanism of perfluorinated compounds provides a foundation for understanding how compounds like 2,4-Difluoro-3-formylbenzonitrile interact with adsorbents, which is essential for the development of technologies aimed at removing these compounds from water and wastewater (Du et al., 2014).
Safety and Hazards
properties
IUPAC Name |
2,4-difluoro-3-formylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO/c9-7-2-1-5(3-11)8(10)6(7)4-12/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONFDGCKTXJMSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-3-formylbenzonitrile |
Synthesis routes and methods I
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Synthesis routes and methods II
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